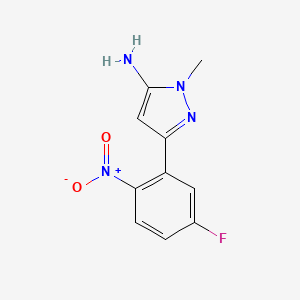
3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine is a heterocyclic compound that contains a pyrazole ring substituted with a fluoro-nitrophenyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 5-fluoro-2-nitroaniline with appropriate reagents to form the desired pyrazole derivative. One common method involves the cyclization of 5-fluoro-2-nitrophenylhydrazine with an appropriate diketone or aldehyde under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. Continuous flow systems can provide better control over reaction parameters and allow for the efficient production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 3-(5-Amino-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Scientific Research Applications
3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of fluorinated and nitro-substituted pyrazoles on biological systems.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(5-Fluoro-2-nitrophenyl)-1h-pyrazol-5-amine: Lacks the methyl group, which may affect its chemical properties and biological activity.
3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-4-amine: The position of the amino group is different, which can influence its reactivity and interactions with biological targets.
Uniqueness
3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of both fluoro and nitro groups on the phenyl ring, along with the pyrazole core, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H9FN4O2 |
|---|---|
Molecular Weight |
236.20 g/mol |
IUPAC Name |
5-(5-fluoro-2-nitrophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9FN4O2/c1-14-10(12)5-8(13-14)7-4-6(11)2-3-9(7)15(16)17/h2-5H,12H2,1H3 |
InChI Key |
AYQHTPVJGZMPJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)F)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


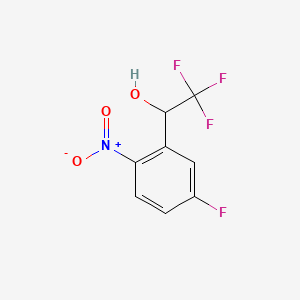
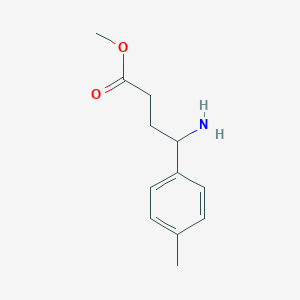
![2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B15318938.png)

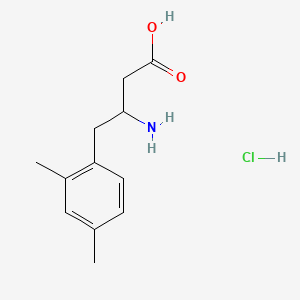


![2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL](/img/structure/B15318956.png)
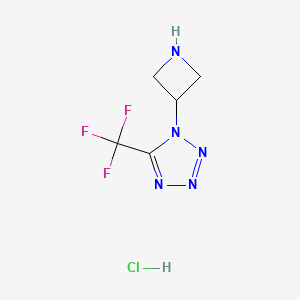
![2-Fluoro-6-[(methylamino)methyl]phenol](/img/structure/B15318959.png)
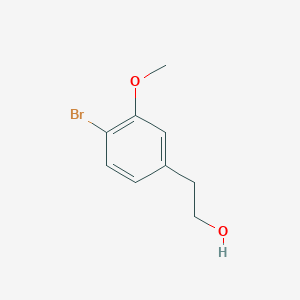
![N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15318975.png)
![1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)
![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)
